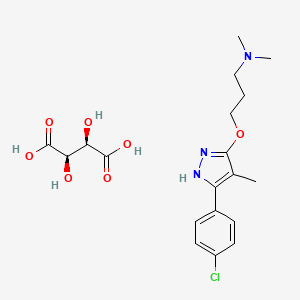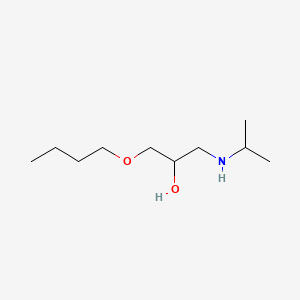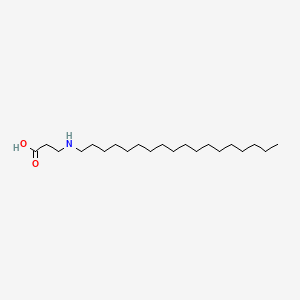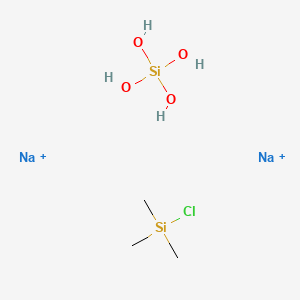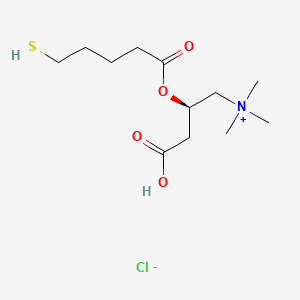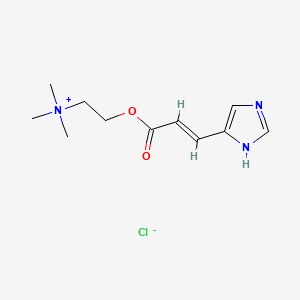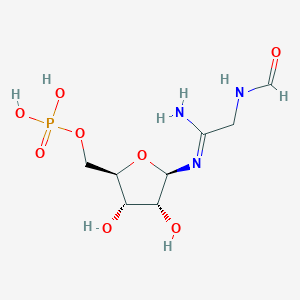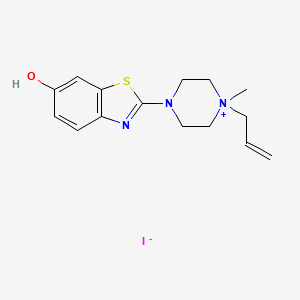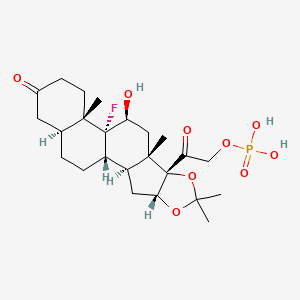
Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) is a complex organosulfur compound It is characterized by the presence of a thianthrene core, a phenyl group, and a hexafluoroantimonate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) typically involves the reaction of thianthrene with chlorinating agents in the presence of a phenyl group donor. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its parent thianthrene compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thianthrenium derivatives.
Wissenschaftliche Forschungsanwendungen
Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) involves its interaction with molecular targets through redox reactions or substitution processes. The specific pathways depend on the context of its use, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thianthrene: The parent compound without the chloro and phenyl groups.
Phenylthianthrene: Similar structure but lacks the hexafluoroantimonate counterion.
Hexafluoroantimonate Salts: Other compounds containing the hexafluoroantimonate anion.
Uniqueness
Thianthrenium, chloro-5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) is unique due to its specific combination of functional groups and counterion, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
101294-99-9 |
|---|---|
Molekularformel |
C18H12ClF6S2Sb |
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
1-chloro-5-phenylthianthren-5-ium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C18H12ClS2.6FH.Sb/c19-14-9-6-12-17-18(14)20-15-10-4-5-11-16(15)21(17)13-7-2-1-3-8-13;;;;;;;/h1-12H;6*1H;/q+1;;;;;;;+5/p-6 |
InChI-Schlüssel |
DUCGYJFMJAKFJL-UHFFFAOYSA-H |
Kanonische SMILES |
C1=CC=C(C=C1)[S+]2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42.F[Sb-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


